molecular formula C8H4O6 B1345555 1,2,3,4-Cyclobutanetetracarboxylic dianhydride CAS No. 4415-87-6

1,2,3,4-Cyclobutanetetracarboxylic dianhydride

Cat. No. B1345555
CAS RN: 4415-87-6
M. Wt: 196.11 g/mol
InChI Key: YGYCECQIOXZODZ-UHFFFAOYSA-N
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Description

Cyclobutanetetracarboxylic dianhydride is a chemical compound related to cyclobutane, a four-membered ring structure, which is of interest due to its unique chemical and physical properties. The papers provided discuss various cyclobutane derivatives and their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through different methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the spontaneous formation of the trans 1,3-adduct with trimethyltin hydride and a B-spiro derivative with bromotrichloromethane, which demonstrates the radical-type reactivity of 1,3-dibora-2,4-diphosphoniocyclobutane-1,3-diyl .

Molecular Structure Analysis

The molecular and crystal structures of these compounds are determined using techniques such as single crystal X-ray analysis. For example, the cyclobutane derivative mentioned in paper has a slightly distorted square-planar arrangement of the central four-membered ring. The molecule is located at the center of inversion, and the residues on opposite sides of the ring are on different faces, resembling the α-form for truxillic acid derivatives .

Chemical Reactions Analysis

Cyclobutane derivatives exhibit a variety of chemical behaviors. Cyclobuta(1,2-d)benzyne, for instance, can be generated and undergoes dimerization to form a novel strained benzenoid hydrocarbon with olefinic properties . The 1-zirconacyclobuta-2,3-dienes represent organometallic analogs of 1,2-cyclobutadiene and show unprecedented intramolecular C–H activation and reactivity towards carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The crystal structure of a photodimer of 4'-chloro-4-styrylpyridine shows that the cyclobutane ring has a puckered conformation, which indicates that the dimerization process is a head-to-tail reaction . The Hirshfeld surface analysis confirms that hydrogen bonding and van der Waals interactions are dominant in the crystal packing of the cyclobutane derivative . Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones demonstrates the reactivity and potential for further chemical transformations of these compounds .

Scientific Research Applications

1. Synthesis of Polyimide Films

  • Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is used to synthesize polyimide films .

2. Preparation of Poly (amic acid) Having Liquid Crystal Alignment Layers

  • Application Summary: This compound is used in the preparation of poly (amic acid) having liquid crystal alignment layers .

3. Preparation of Photosensitive Polyimide Material for High Performance Organic Thin-Film Transistors

  • Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is used in the preparation of photosensitive polyimide material for high performance organic thin-film transistors .

4. Preparation of Gold Colloids

  • Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic acid, a related compound, was employed as a capping ligand in the preparation of gold colloids .

5. 5G-Enabled Telecommunications Hardware

  • Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride-based polyimide films have high modulus, lower flexibility, and superior dielectric properties well-suited for 5G-enabled telecommunications hardware .

6. Preparation of Polyimide Monomers in Flow Chemistry

  • Application Summary: Dimethyl-substituted cyclobutanetetracarboxylic dianhydride (DM-CBDA) was prepared through photodimerization in photomicroreactors and applied in the preparation of polyimide films .
  • Method of Application: Ethyl acetate as the solvent and an appropriate concentration of substrate could benefit this photodimerization process in the capillary photomicroreactor . Higher photonic efficiency and higher DM-CBDA yield were obtained in the photomicroreactor as compared to batch photoreactors .
  • Results or Outcomes: DM-CBDA was applied to prepare the colorless transparent polyimide films, which showed a high polymerization activity for the preparation of poly (amic acid) with high molecular weight . A PI film of DM-CBDA/ODA with the UV cutoff wavelength of 295 nm, the glass transition temperature of 376 °C, and the elongation at break of 11.3% was prepared .

7. Functionalization of Cotton Fabric

  • Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic acid, a related compound, is used to functionalize cotton fabric . BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .

8. Fabrication of Flexible, Free-Standing Nanocellulose Membranes

  • Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic acid is used to fabricate flexible, free-standing nanocellulose membranes .

Safety And Hazards

CBDA can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing gloves, eye protection, and face protection are recommended .

Future Directions

CBDA has been used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . These materials have excellent high-temperature resistance, mechanical strength, and superior electrical/insulating properties . Therefore, CBDA and its derivatives have potential applications in the field of polymer engineering .

properties

IUPAC Name

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYCECQIOXZODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196058
Record name Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone
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Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2,3,4-Cyclobutanetetracarboxylic dianhydride

CAS RN

4415-87-6, 4411-19-2
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone
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Record name 1,2,3,4-Cyclobutanetetracarboxylic dianhydride
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Record name Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone
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Record name Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone
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Record name 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE
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Synthesis routes and methods I

Procedure details

In a 1 liter-glass flask equipped with a 500 W moderate-pressure mercury lamp, 100 g (1.02 M) of maleic anhydride and 1 kg of ethyl acetate were placed and mixed to provide a homogeneous solution. Under stirring in an agron atmosphere, the solution was irradiated with light by using the mercury lamp for 8 hours at 20° C. to precipitate a crystal. After the reaction, the crystal was recovered by filtration to obtain 3.3 g of cyclobutanetetracarboxylic dianhydride (100% trans form).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The cyclobutane-1,2,3,4-tetracarboxylic acid (501 g, 2.16 mol) and acetic anhydride (3000 ml) were added to a 5-liter flask and reacted at a controlled temperature of 150° C. for 24 hours. The reaction was cooled to room temperature; concentrated; and dried to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride (573 g, 2.93 mol).
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Reactant of Route 2
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Reactant of Route 3
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Reactant of Route 4
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Reactant of Route 5
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Cyclobutanetetracarboxylic dianhydride

Citations

For This Compound
200
Citations
Y Lu, Z Hu, Y Wang, QX Fang - Journal of applied polymer …, 2012 - Wiley Online Library
In this study, the alicyclic dianhydrides 1,2,3,4‐cyclobutanetetracarboxylic dianhydride (CBDA) was polymerized with seven kinds of fluorinated aromatic diamines, 2,2′‐bis(…
Number of citations: 20 onlinelibrary.wiley.com
S Kato, FA Amat Yusof, T Harimoto, K Takada… - Polymers, 2019 - mdpi.com
Biopolyimides poly(ATA-CBDA), made from of 4,4′-diamino-α-truxillic acid dimethyl ester (ATA) and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), is synthesized and …
Number of citations: 11 www.mdpi.com
Q Li, K Horie, R Yokota - Polymer journal, 1998 - nature.com
Ultraviolet/visible absorption spectra and fluorescence spectra of transparent polyimides derived from 1, 2: 3, 4-cyclobutanetetracarboxylic dianhydride (CBDA) with an aromatic diamine…
Number of citations: 35 www.nature.com
YH Lu, WJ Kang, ZZ Hu, YF Wang… - Advanced Materials …, 2011 - Trans Tech Publ
The alicyclic dianhydrides 1,2,3,4-cyclobutanetetracarboxylic dianhydride(CBDA) was polymerized with four kinds of fluorinated aromatic diamine, 2,2’-bis(trifluoromethyl)-4,4’- …
Number of citations: 7 www.scientific.net
YH Lu, ZZ Hu, QX Fang, YF Wang - Advanced Materials Research, 2011 - Trans Tech Publ
The alicyclic dianhydrides 1,2,3,4-cyclobutanetrtracarboxylic dianhydride was polymerized with four kinds of fluorinated aromatic diamine, 1,4-bis(4-amino-2-trifluoromethyl phenoxy)…
Number of citations: 1 www.scientific.net
M Hasegawa, M Horiuchi, K Kumakura… - Polymer …, 2014 - Wiley Online Library
Alkyl‐substituted cyclobutanetetracarboxylic dianhydrides ( CBDAs ) were synthesized by photo‐dimerization of alkyl‐substituted maleic anhydrides to obtain novel colorless polyimides …
Number of citations: 65 onlinelibrary.wiley.com
M Hasegawa, M Fujii, J Ishii, S Yamaguchi… - Polymer, 2014 - Elsevier
A novel cycloaliphatic monomer for polyimides (PI), 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (H′-PMDA) is proposed in this work. H′-PMDA shows high polymerizability …
Number of citations: 85 www.sciencedirect.com
X Hu, H Mu, Y Wang, Z Wang, J Yan - Polymer, 2018 - Elsevier
Two isomers of conventional cis-dicyclohexyl-3,3′,4,4′-tetracarboxylic dianhydride (4,4′-HBPDA), ie dicyclohexyl-2,3′,3,4′-tetracarboxylic dianhydride (3,4′-HBPDA) and …
Number of citations: 64 www.sciencedirect.com
M Hasegawa, H Sato, K Hoshino, Y Arao, J Ishii - Macromol, 2023 - mdpi.com
A cycloaliphatic tetracarboxylic dianhydride, octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA) was synthesized to obtain novel colorless polyimides (PIs). Herein, …
Number of citations: 1 www.mdpi.com
P Yuan, M Zhang, Y Pang, A Chen… - ACS Applied Polymer …, 2023 - ACS Publications
A series of polyimides of intrinsic microporosity (PIM-PIs) were prepared from commercially available rigid dianhydrides (pyromellitic dianhydride (PMDA), cyclo-[2.2.2]oct-7-ene-2-exo,3-…
Number of citations: 0 pubs.acs.org

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